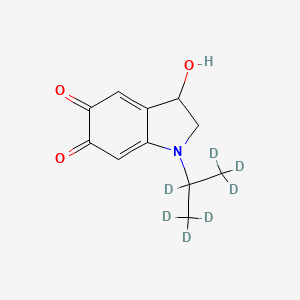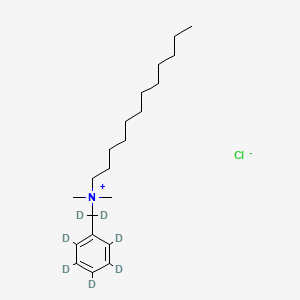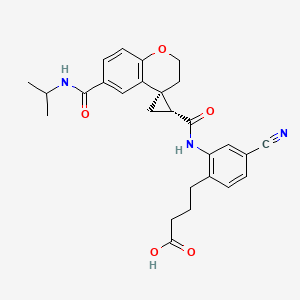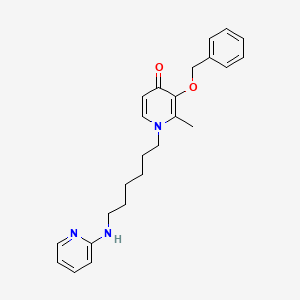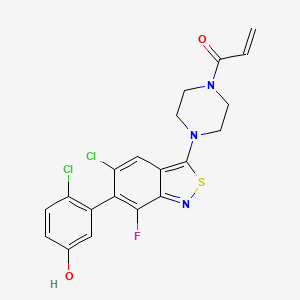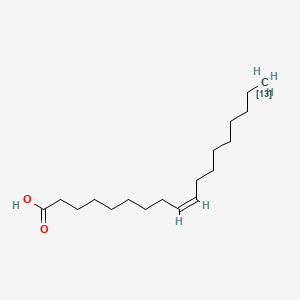
(Z)-(1813C)octadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(1813C)octadec-9-enoic acid: is a long-chain unsaturated fatty acid. It is a derivative of octadecenoic acid, characterized by the presence of a double bond in the Z (cis) configuration at the ninth carbon atom. This compound is significant in various biological and industrial contexts due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1813C)octadec-9-enoic acid typically involves the use of oleic acid as a starting material. The process includes:
Hydrogenation: Partial hydrogenation of oleic acid to introduce the desired double bond configuration.
Isomerization: Using catalysts such as palladium on carbon to achieve the Z configuration at the ninth carbon atom.
Purification: The product is then purified through distillation or crystallization to obtain the desired compound.
Industrial Production Methods: Industrial production often employs large-scale hydrogenation and isomerization processes. The reaction conditions are optimized to ensure high yield and purity, involving controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-(1813C)octadec-9-enoic acid can undergo oxidation reactions, forming epoxides and hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions, particularly at the double bond, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as nickel or platinum in hydrogenation reactions.
Substitution: Halogenation agents like bromine or chlorine under controlled conditions.
Major Products:
Epoxides: Formed through oxidation.
Saturated fatty acids: Resulting from reduction.
Halogenated derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various complex organic molecules.
- Studied for its reactivity and role in organic synthesis pathways.
Biology:
- Investigated for its role in cell membrane structure and function.
- Studied for its effects on metabolic processes and signaling pathways.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
- Used in the formulation of pharmaceuticals and nutraceuticals.
Industry:
- Utilized in the production of biodegradable lubricants and surfactants.
- Employed in the manufacture of cosmetics and personal care products.
Wirkmechanismus
Molecular Targets and Pathways:
Cell Membranes: (Z)-(1813C)octadec-9-enoic acid integrates into cell membranes, affecting fluidity and permeability.
Signaling Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation.
Enzyme Interaction: The compound interacts with enzymes involved in fatty acid metabolism, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Oleic Acid: A closely related compound with a similar structure but different double bond configuration.
Linoleic Acid: Another unsaturated fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness:
- The Z configuration at the ninth carbon atom gives (Z)-(1813C)octadec-9-enoic acid unique chemical and biological properties.
- Its specific reactivity and interaction with biological systems distinguish it from other fatty acids.
Eigenschaften
Molekularformel |
C18H34O2 |
|---|---|
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
(Z)-(1813C)octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1 |
InChI-Schlüssel |
ZQPPMHVWECSIRJ-HWHZINPGSA-N |
Isomerische SMILES |
[13CH3]CCCCCCC/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




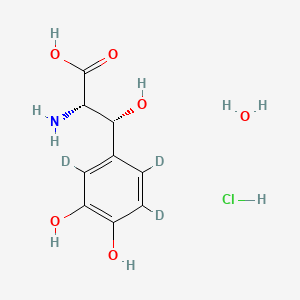
![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
